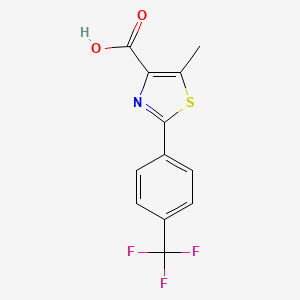

5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO2S/c1-6-9(11(17)18)16-10(19-6)7-2-4-8(5-3-7)12(13,14)15/h2-5H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDCVMXOMGMKIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60582978 | |

| Record name | 5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343322-66-7 | |

| Record name | 5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials

A common precursor is 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid ethyl ester or related esters. The trifluoromethyl group is typically introduced early in the synthesis, often via trifluoroacetic acid derivatives.

Chlorination and Cyclization

One industrially relevant method involves the chlorination of trifluoroacetic ethyl acetoacetate using sulfuryl chloride under controlled low temperatures (-15°C to -5°C) to form a chlorinated intermediate. This step is carefully controlled to minimize overchlorination byproducts (kept below 0.3%) and maximize yield.

Following chlorination, the intermediate undergoes cyclization with thioacetamide in dehydrated alcohol (ethanol) under reflux conditions. The molar ratio of thioacetamide to chlorinated intermediate is maintained between 1.02 and 1.06, with reaction times ranging from 8 to 12 hours. This step forms the thiazole ring system.

Hydrolysis to Carboxylic Acid

The cyclized product, often an ester or ethyl formate derivative, is hydrolyzed under alkaline conditions using aqueous sodium hydroxide. The hydrolysis is typically performed by refluxing the reaction mixture for about 3 hours. After completion, the mixture is acidified with concentrated hydrochloric acid to pH ~1 to precipitate the carboxylic acid product.

Purification

The crude product is filtered, washed, and dried to yield the target this compound as an off-white solid with high purity (HPLC >98.5%) and yields typically above 90%.

Laboratory-Scale Hydrolysis Method

At the laboratory scale, the ester precursor (e.g., methyl or ethyl ester of the thiazole carboxylic acid) is hydrolyzed using sodium hydroxide in an aqueous or aqueous-ethanol solution at around 40°C overnight. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the mixture is extracted with ethyl acetate and water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to isolate the acid with yields up to 99%.

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Chlorination | Sulfuryl chloride, trifluoroacetic ethyl acetoacetate | -15°C to -5°C (dropwise addition), then 5-15°C (hold) | 10-18 h (soaking) | Molar ratio SCl2:substrate 0.92-0.98; minimize overchlorination |

| Cyclization | Thioacetamide, dehydrated ethanol | Reflux (~78°C) | 8-12 h | Molar ratio thioacetamide:chloride 1.02-1.06; avoids toxic solvents |

| Hydrolysis | Aqueous NaOH (13-15%) | Reflux (~100°C) | 3 h | Followed by acidification to pH 1 |

| Purification | Filtration, washing, drying | Room temperature | - | Yields >90%, purity >98.5% |

- The described method avoids the use of highly toxic solvents such as DMF, acetonitrile, or acid-binding agents like triethylamine, simplifying waste management and improving safety.

- The process allows direct use of reaction mixtures in subsequent steps without intermediate purification, enhancing efficiency and reducing material and energy consumption.

- High yields (above 90%) and high purity (HPLC >98.5%) are consistently achieved, demonstrating the robustness of the method.

- The trifluoromethyl group is introduced early and remains stable throughout the synthesis, preserving the desired electronic properties of the final compound.

The preparation of this compound is efficiently accomplished via a three-step process involving chlorination of trifluoroacetic ethyl acetoacetate, cyclization with thioacetamide, and alkaline hydrolysis of the resulting ester intermediate. The process is optimized for high yield, purity, and environmental safety by controlling reaction parameters and avoiding hazardous reagents. Both industrial and laboratory-scale methods rely on similar principles, with adjustments for scale and purification.

This comprehensive approach ensures the production of the compound with consistent quality suitable for research and potential industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The thiazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution can introduce various functional groups onto the thiazole ring .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups like trifluoromethyl enhances the antibacterial efficacy of these compounds by increasing their lipophilicity and membrane permeability .

Anticancer Properties

Recent investigations into the anticancer potential of thiazole derivatives have yielded promising results. For example, compounds similar to 5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid have demonstrated significant cytotoxic effects against human tumor cell lines. The National Cancer Institute's Developmental Therapeutics Program has evaluated several thiazole derivatives for their ability to inhibit cancer cell proliferation, with some showing IC50 values in the low micromolar range .

Agricultural Applications

Pesticidal Activity

Thiazole derivatives have been explored for their potential as agrochemicals. Research indicates that these compounds can act as effective fungicides and insecticides due to their ability to disrupt metabolic pathways in pests. The trifluoromethyl group contributes to increased biological activity, making these compounds suitable candidates for developing new agricultural products aimed at pest management .

Material Science

Polymer Chemistry

The incorporation of thiazole-based compounds into polymer matrices is an area of active research. These compounds can enhance the thermal stability and mechanical properties of polymers. For example, thiazole derivatives have been used as additives in polymer formulations to improve their resistance to degradation under environmental stressors .

Case Studies

Mecanismo De Acción

The mechanism of action of 5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, and cellular signaling.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structurally analogous thiazole derivatives vary in substituent positions, functional groups, and electronic properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparisons

Key Findings :

Substituent Position :

- Shifting the methyl group from C5 to C4 (as in 4-methyl analogs) reduces steric hindrance near the carboxylic acid, improving solubility .

- Para-substituted CF₃ groups enhance electron-withdrawing effects compared to meta-substituted analogs, influencing binding affinity in enzyme active sites .

Functional Group Modifications :

- Ethyl esters (e.g., Ethyl 4-methyl-2-[4-CF₃-phenyl]thiazole-5-carboxylate) exhibit higher logP values (~3.5 vs. ~2.1 for carboxylic acids), favoring membrane permeability .

- Carboxylic acids are preferred for ionic interactions in drug-receptor binding, while esters serve as prodrugs .

Removal of the CF₃ group (as in 4-Methyl-2-phenyl-thiazole-5-carboxylic acid) results in reduced metabolic stability, highlighting CF₃’s role in prolonging half-life .

Contradictions and Limitations :

Actividad Biológica

5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid (CAS No. 144059-86-9) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₈F₃NO₂S |

| Molecular Weight | 287.26 g/mol |

| IUPAC Name | 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylic acid |

| SMILES | Cc1nc(sc1C(=O)O)c2ccc(cc2)C(F)(F)F |

Thiazole derivatives, including this compound, exhibit biological activities through various mechanisms:

- Antiviral Activity : Research indicates that thiazole derivatives can inhibit flavivirus replication. A study demonstrated that certain phenylthiazole compounds showed over 50% inhibition of viral replication at concentrations around 50 μM, with further optimization yielding compounds with enhanced efficacy .

- Antitumor Activity : The presence of specific substituents on the thiazole ring significantly influences cytotoxic activity against cancer cell lines. For instance, structural modifications have led to compounds with IC₅₀ values lower than standard chemotherapeutics like doxorubicin .

- Antidiabetic Effects : Emerging evidence suggests that thiazole compounds may have protective effects against diabetes by improving insulin sensitivity and reducing oxidative stress in animal models .

Antiviral Efficacy

A study evaluated various thiazole derivatives for their ability to inhibit the replication of the yellow fever virus. Compounds were tested for their effective concentration (EC₅₀) and growth inhibition (GI₅₀). The findings highlighted that structural modifications at the para position of the phenyl ring could enhance antiviral activity .

Anticancer Potential

In a comparative study of thiazole derivatives against human glioblastoma and melanoma cells, certain analogs demonstrated significant cytotoxicity with IC₅₀ values in the range of 10–30 µM. The research underscored the importance of electron-donating groups on the phenyl ring for enhancing anticancer activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals critical insights into how modifications to the thiazole scaffold affect biological activity:

Q & A

Q. What is the standard synthetic route for 5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid?

The compound is typically synthesized via hydrolysis of its ester precursor. For example, methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate undergoes alkaline hydrolysis (e.g., NaOH in ethanol/water), followed by acidification (HCl) to yield the carboxylic acid derivative. Purification involves filtration and solvent evaporation, achieving ~85% yield under optimized conditions . Adjustments to reaction time (1.5–2 h at 358 K) and stoichiometry may improve efficiency.

Q. How can researchers characterize this compound using spectroscopic methods?

Key techniques include:

- NMR : H and C NMR to confirm the aromatic thiazole ring, trifluoromethyl group ( ppm for F), and carboxylic acid proton ( ppm).

- FTIR : Peaks at ~1700 cm (C=O stretch of carboxylic acid) and 1120–1250 cm (C-F vibrations).

- Mass Spectrometry : Molecular ion peak at m/z 287.25 (CHFNOS) .

- XRD : Single-crystal X-ray diffraction (as applied to analogous compounds) resolves bond lengths and angles, confirming regiochemistry .

Q. What are the critical physicochemical properties of this compound, and how are they determined?

- Melting Point : 237–238°C (determined via differential scanning calorimetry or capillary method) .

- Solubility : Limited solubility in polar solvents (e.g., water) but soluble in DMSO or DMF. Solubility profiles are assessed through gradient solvent testing.

- Purity : HPLC (C18 column, acetonitrile/water mobile phase) quantifies impurities, with purity ≥97% reported in commercial batches .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis or functionalization of this compound?

Quantum chemical calculations (e.g., DFT) model reaction pathways to predict intermediates and transition states. For instance, ICReDD’s workflow combines reaction path searches (via GRRM or AFIR methods) with experimental validation to identify optimal conditions (e.g., catalyst selection, solvent effects) . Computational docking studies also assess steric/electronic effects of the trifluoromethyl group on binding affinity in drug discovery contexts .

Q. What strategies resolve contradictions in reported data (e.g., melting point variations)?

Discrepancies may arise from polymorphic forms or residual solvents. Techniques include:

Q. How does the trifluoromethyl group influence the compound’s electronic structure and reactivity?

The -CF group is strongly electron-withdrawing, polarizing the thiazole ring and enhancing electrophilic substitution resistance. DFT studies (e.g., Mulliken charge analysis) reveal decreased electron density at the 4-carboxylic acid position, impacting hydrogen-bonding interactions in supramolecular assemblies or biological targets. Fukui function calculations further predict sites for nucleophilic/electrophilic attacks .

Q. What methodologies enable the study of structure-activity relationships (SAR) for this compound in medicinal chemistry?

- Analog Synthesis : Replace the trifluoromethyl group with -Cl, -CH, or -OCH to assess electronic effects on bioactivity.

- Biological Assays : Pair synthetic analogs with enzymatic inhibition assays (e.g., COX-2 or kinase targets) to correlate substituent effects with potency.

- Molecular Dynamics (MD) : Simulate ligand-protein interactions to rationalize SAR trends observed experimentally .

Methodological Notes

- Synthesis Optimization : Screen alternative bases (e.g., LiOH) or solvents (THF/water) to enhance hydrolysis efficiency .

- Contamination Control : Use chelating agents (EDTA) during crystallization to minimize metal ion impurities.

- Data Reproducibility : Report detailed crystallographic parameters (space group, unit cell dimensions) to enable structural comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.